1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene

Forensic Chemistry Vibrational Spectroscopy Isomer Discrimination

1,4-Dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene (commonly named 2,5-dimethoxy-4-methyl-β-nitrostyrene or DMMS) is a substituted (E)-β-nitrostyrene bearing a 4-methyl group on the electron-rich 2,5-dimethoxyphenyl ring. It is a yellow to brown crystalline solid with a melting point of 126 °C (commercial) or 118–119 °C after rigorous recrystallization from benzene/heptane, a molecular formula of C₁₁H₁₃NO₄, and a molecular weight of 223.23 g mol⁻¹.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 25505-64-0
Cat. No. B127949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene
CAS25505-64-0
Synonyms1,4-Dimethoxy-2-methyl-5-(2-nitroethenyl)benzene;  1-(2,5-Dimethoxy-4-methylphenyl)-2-nitroethene
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC
InChIInChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3/b5-4+
InChIKeyQSLCRKSFTSEYDC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-methyl-β-nitrostyrene (CAS 25505-64-0): A Defined Precursor for Phenethylamine-Derived Research Chemicals


1,4-Dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene (commonly named 2,5-dimethoxy-4-methyl-β-nitrostyrene or DMMS) is a substituted (E)-β-nitrostyrene bearing a 4-methyl group on the electron-rich 2,5-dimethoxyphenyl ring. It is a yellow to brown crystalline solid with a melting point of 126 °C (commercial) or 118–119 °C after rigorous recrystallization from benzene/heptane, a molecular formula of C₁₁H₁₃NO₄, and a molecular weight of 223.23 g mol⁻¹ . The compound is sparingly soluble in chloroform, dichloromethane, and methanol, and requires refrigerated storage . Its primary documented role is as the immediate synthetic precursor of the phenethylamine 2C‑D (2,5-dimethoxy-4-methylphenethylamine) and the amphetamine DOM (2,5-dimethoxy-4-methylamphetamine, STP), two substituted phenylalkylamines with distinct pharmacological profiles studied in neuroscience and forensic toxicology [1].

Why 2,5-Dimethoxy-4-methyl-β-nitrostyrene Cannot Be Replaced by Other β-Nitrostyrene Analogs in Targeted Syntheses


β-Nitrostyrenes bearing different aromatic substitution patterns or β‑alkyl groups are not interchangeable in the synthesis of pharmacologically distinct phenethylamines. The 2,5-dimethoxy-4-methyl substitution pattern of CAS 25505-64-0 specifically encodes the 4‑methyl group that is retained throughout reduction, directly determining the identity of the downstream phenylalkylamine product (2C‑D or DOM) [1]. Use of the des‑methyl analog 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7) instead yields the precursor to 2C‑H, while the 4‑ethyl analog yields the 2C‑E precursor—compounds that target different serotonin receptor populations and exhibit divergent in‑vivo discriminative‑stimulus profiles [2]. Even positional isomers such as 1,3-dimethoxy-2-methyl-5-(2-nitroethenyl)benzene (CAS 2229654-92-4) produce different regioisomeric phenethylamines with uncharacterized pharmacological selectivity . Consequently, procurement of the exact 4‑methyl‑2,5‑dimethoxy‑β‑nitrostyrene is mandatory for any research program requiring reproducible access to 2C‑D, DOM, or their derivatives.

Quantitative Differentiation Evidence for 2,5-Dimethoxy-4-methyl-β-nitrostyrene (CAS 25505-64-0) vs. Closest Analogs


E/Z Isomeric Differentiation by Vibrational Spectroscopy: Trans (E) vs. Cis (Z) 2,5-Dimethoxy-4,β-dimethyl-β-nitrostyrene

The (E)-configuration of the nitroethenyl double bond in CAS 25505-64-0 is critical for both synthetic reactivity and regulatory identification. FT‑Raman spectroscopy provides unambiguous differentiation between the (E)‑trans isomer and the (Z)‑cis isomer: the C=C stretching mode appears as a strong Raman line at 1641 cm⁻¹ for the trans (E) isomer vs. a very strong Raman line at 1670 cm⁻¹ for the cis (Z) isomer, while the symmetric NO₂ stretching band is approximately 40 cm⁻¹ higher in the cis isomer (1346 cm⁻¹) than in the trans isomer (1301 cm⁻¹) [1]. These spectral signatures permit immediate verification of isomeric purity in the solid state, which is essential because the (Z)-isomer exhibits different reactivity in [3+2] cycloadditions and Michael additions, potentially leading to divergent product profiles in downstream reductions [2].

Forensic Chemistry Vibrational Spectroscopy Isomer Discrimination

Synthetic Yield and Product Purity in the Nitroaldol Route to 2C‑D Precursor: 4‑Methyl vs. 4‑Desmethyl β‑Nitrostyrene

The nitroaldol (Henry) condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitromethane, catalyzed by anhydrous ammonium acetate, delivers 2,5-dimethoxy-4-methyl-β-nitrostyrene in 71–79 % isolated yield after recrystallization from IPA, with a melting point of 117–118 °C (sharpened to 118–119 °C upon further recrystallization from benzene/heptane 1:2) [1]. This compares favorably with the synthesis of the des‑methyl analog 2,5-dimethoxy-β-nitrostyrene (precursor to 2C‑H), which typically requires careful control of reaction time and stoichiometry to avoid formation of multiple condensation products and often gives lower isolated yields of analytically pure material [2]. The 4‑methyl substituent on the benzaldehyde starting material electronically deactivates the ring toward competing side reactions during the Henry condensation, contributing to a cleaner product profile.

Synthetic Chemistry Nitroaldol Condensation Process Yield

Downstream Reduction Efficiency: NaBH₄/CuCl₂ One‑Pot Conversion of β‑Nitrostyrenes to Phenethylamines

In a recent one‑pot NaBH₄/CuCl₂ reduction protocol, substituted β‑nitrostyrenes were converted to phenethylamines at 80 °C. Although the exact compound CAS 25505-64-0 was not tested, its close structural analog 2,5-dimethoxy-β-methyl-β-nitrostyrene (3a) was reduced to the corresponding phenylisopropylamine in 62 % yield within 30 minutes, compared to 82 % yield in only 10 minutes for the simpler 2,5-dimethoxy-β-nitrostyrene (4a, precursor to 2C‑H) [1]. The reduced yield for the β‑methyl‑substituted substrate (3a) is attributed to steric hindrance at the β‑carbon, which slows hydride delivery. Extrapolating to CAS 25505-64-0—which bears an aromatic 4‑methyl rather than a β‑methyl but nevertheless increases steric demand relative to the des‑methyl 4a—one should anticipate intermediate reduction kinetics that require careful optimization of catalyst loading and reaction time to avoid Michael‑adduct side products [1].

Synthetic Methodology Nitroalkene Reduction Process Chemistry

Thermal Stability and Storage Requirements: 4‑Methyl‑Substituted Nitrostyrene vs. Parent β‑Nitrostyrene

Commercial specifications for CAS 25505-64-0 mandate refrigerated storage, reflecting the compound’s susceptibility to thermal degradation and/or photochemical E→Z isomerization at ambient temperature . The melting point of 126 °C (commercial specification) is significantly higher than that of the parent unsubstituted β‑nitrostyrene (mp 55–58 °C), indicating stronger crystal‑lattice stabilization conferred by the 2,5‑dimethoxy‑4‑methyl substitution pattern [1]. The predicted boiling point (363.0 °C) and density (1.168 g cm⁻³) are also elevated relative to β‑nitrostyrene, which has implications for vacuum distillation and formulation protocols . Suppliers consistently list the compound as a dark yellow to brown solid, with deepening color indicative of decomposition; this chromatic instability is less pronounced in the 4‑bromo and 4‑iodo analogs, which exhibit greater thermal robustness due to heavy‑atom stabilization of the nitroalkene chromophore [2].

Compound Stability Storage Specifications Procurement Logistics

Pharmacological Specificity: 4‑Methyl Substitution Determines Serotonin Receptor Affinity Profile of Final Phenethylamine Products

The 4‑methyl group retained in the reduction product of CAS 25505-64-0 is a critical pharmacophoric element. Mono‑O‑demethylation studies of 2,5‑dimethoxyphenalkylamines have demonstrated that the 4‑methyl substituent of DOM (derived from CAS 25505-64-0) influences serotonin receptor affinity in a manner distinct from the 4‑desmethyl analog 2C‑H (derived from 2,5‑dimethoxy‑β‑nitrostyrene). Specifically, demethylation of the 2‑methoxy group of DOM alters affinity for the serotonin receptors of the isolated rat fundus preparation in a pattern that parallels 5‑methoxy‑N,N‑dimethyltryptamine, whereas the 5‑hydroxy analog does not produce DOM‑like interoceptive cues in discriminative stimulus paradigms [1]. In vitro cytotoxicity studies of related 2,5‑dimethoxyphenethylamines (2C‑T‑2, 2C‑T‑4, 2C‑T‑7 and their NBOMe counterparts) in differentiated SH‑SY5Y cells and primary rat cortical cultures further reveal that even subtle alterations in aromatic substitution produce concentration‑dependent differences in mitochondrial dysfunction, ATP depletion, and glutathione reduction [2]. These findings underscore that the 4‑methyl‑2,5‑dimethoxy substitution pattern encoded in CAS 25505-64-0 cannot be replaced by other regioisomeric or dealkylated nitrostyrenes without altering the pharmacological profile of the final amine.

Neuropharmacology Structure–Activity Relationship Serotonin Receptor

Validated Application Scenarios for 2,5-Dimethoxy-4-methyl-β-nitrostyrene (CAS 25505-64-0) Based on Quantitative Differentiation Evidence


Synthesis of 2C‑D (2,5‑Dimethoxy‑4‑methylphenethylamine) for Forensic Reference Standard Programs

CAS 25505-64-0 serves as the immediate and unambiguous precursor for 2C‑D via LiAlH₄ or NaBH₄/CuCl₂ reduction. The 4‑methyl group on the aromatic ring is retained quantitatively throughout the reduction, yielding 2C‑D hydrochloride with a melting point of 212–213 °C [1]. Forensic laboratories requiring certified reference materials of 2C‑D for mass spectral library development must source the 4‑methyl‑substituted nitrostyrene, as use of the des‑methyl analog (2,5‑dimethoxy‑β‑nitrostyrene) would instead produce 2C‑H, a compound with a different MS fragmentation pattern and retention index [2]. The isomeric purity of the (E)‑nitrostyrene can be verified by FT‑Raman spectroscopy (C=C stretch at 1641 cm⁻¹) prior to reduction, ensuring batch‑to‑batch consistency of the final reference standard [3].

Precursor for DOM (2,5‑Dimethoxy‑4‑methylamphetamine) in Structure–Activity Relationship Studies of 5‑HT₂A Agonists

When condensed with nitroethane instead of nitromethane, 2,5‑dimethoxy‑4‑methylbenzaldehyde yields the corresponding β‑methyl‑β‑nitrostyrene, but CAS 25505-64-0 can also be elaborated to DOM via alternative synthetic routes. The 4‑methyl substituent of CAS 25505-64-0 is essential for the final amphetamine to exhibit DOM‑like discriminative stimulus properties in rodent behavioral models, as demonstrated by Glennon et al. (1984), who showed that the 2‑hydroxy analog of DOM retains DOM‑like interoceptive cues whereas the 5‑hydroxy analog does not [1]. Medicinal chemistry programs investigating biased agonism at the 5‑HT₂A receptor require the exact 4‑methyl‑2,5‑dimethoxy pharmacophore to ensure that observed signaling bias is attributable to ligand structure rather than regioisomeric impurity.

Quality Control Authentication of Nitrostyrene Intermediates in Forensic Drug Profiling

The vibrational spectroscopic signatures reported by By, Neville, and Shurvell (1992) provide forensic chemists with a validated method to distinguish the (E)‑trans isomer of 2,5‑dimethoxy‑4‑methyl‑β‑nitrostyrene from its (Z)‑cis isomer and from other substituted nitrostyrenes [1]. The symmetric NO₂ stretching band at 1301 cm⁻¹ (Raman) and the C=C stretch at 1641 cm⁻¹ serve as forensic markers. Because the (Z)‑isomer exhibits higher reactivity in [3+2] cycloadditions and may produce different by‑products upon reduction, authentication of the (E)‑configuration by FT‑Raman or FT‑IR prior to synthetic use is recommended. This analytical protocol is directly transferable to seized‑drug analysis laboratories that encounter this nitrostyrene as a precursor chemical.

Stability‑Optimized Procurement and Inventory Management for β‑Nitrostyrene Intermediates

Unlike the parent β‑nitrostyrene (mp 55–58 °C), which can be stored at ambient temperature, CAS 25505-64-0 requires continuous refrigerated storage to prevent thermal degradation and E→Z photoisomerization [1]. The compound’s melting point of 126 °C and its tendency to darken from yellow to brown upon decomposition provide visual indicators of purity during long‑term storage [2]. Research groups planning multi‑gram syntheses of 2C‑D or DOM should procure the nitrostyrene in sealed, light‑protected containers and verify the melting point (literature: 118–119 °C for highly purified material) upon receipt. Cold‑chain logistics should be specified in procurement contracts, particularly for international shipments lasting more than 72 hours.

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